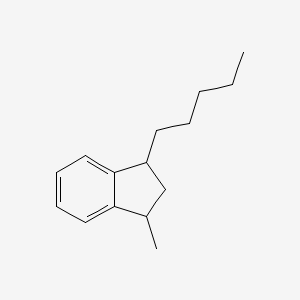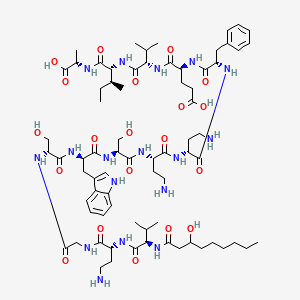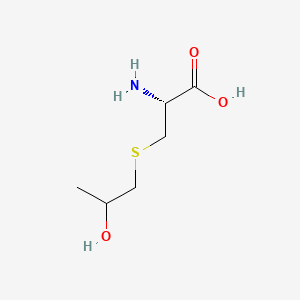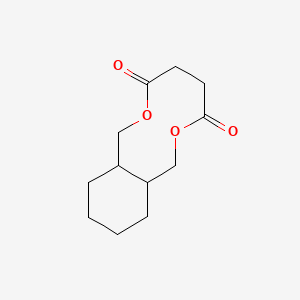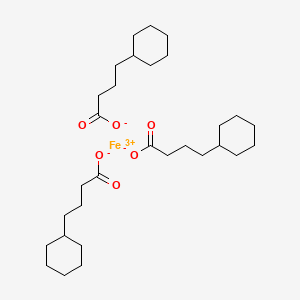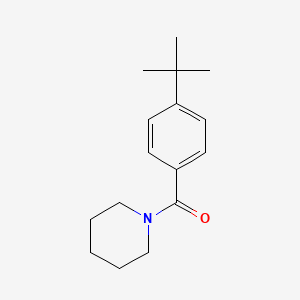
Piperidine, 1-(4-(1,1-dimethylethyl)benzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-(4-(1,1-dimethylethyl)benzoyl)-, also known as 1-(4-tert-butylbenzoyl)piperidine, is a chemical compound belonging to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocycles containing one nitrogen atom. This compound is characterized by its molecular structure, which includes a piperidine ring attached to a 4-tert-butylbenzoyl group.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: Piperidine, 1-(4-(1,1-dimethylethyl)benzoyl)- can be synthesized through the reaction of piperidine with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.
Alternative Methods: Another approach involves the use of piperidine and 4-tert-butylbenzoic acid in the presence of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods: Industrial production of Piperidine, 1-(4-(1,1-dimethylethyl)benzoyl)- typically involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality and efficiency. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process.
Types of Reactions:
Oxidation: Piperidine, 1-(4-(1,1-dimethylethyl)benzoyl)- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen atom, leading to the formation of substituted piperidines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, chromium(VI) compounds, and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles (e.g., alkyl halides) and polar aprotic solvents.
Major Products Formed:
Oxidation Products: Piperidine-1-oxide derivatives.
Reduction Products: Piperidine derivatives with reduced functional groups.
Substitution Products: Substituted piperidines with different alkyl or aryl groups.
Applications De Recherche Scientifique
Piperidine, 1-(4-(1,1-dimethylethyl)benzoyl)- has found applications in various fields of scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: Piperidine derivatives are explored for their potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mécanisme D'action
The mechanism by which Piperidine, 1-(4-(1,1-dimethylethyl)benzoyl)- exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other biological processes.
Comparaison Avec Des Composés Similaires
Piperidine, 1-(4-(1,1-dimethylethyl)benzoyl)- is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Piperidine, 1-(3-(1,1-dimethylethyl)phenyl)-, Piperidine, 1-(2-(1,1-dimethylethyl)phenyl)-, Piperidine, 1-(4-(1,1-dimethylethyl)phenyl)-.
Uniqueness: The presence of the 4-tert-butylbenzoyl group in Piperidine, 1-(4-(1,1-dimethylethyl)benzoyl)- distinguishes it from other piperidine derivatives, providing unique chemical and biological properties.
Propriétés
Numéro CAS |
59746-67-7 |
|---|---|
Formule moléculaire |
C16H23NO |
Poids moléculaire |
245.36 g/mol |
Nom IUPAC |
(4-tert-butylphenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C16H23NO/c1-16(2,3)14-9-7-13(8-10-14)15(18)17-11-5-4-6-12-17/h7-10H,4-6,11-12H2,1-3H3 |
Clé InChI |
QXUQNZDBDBUCLU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


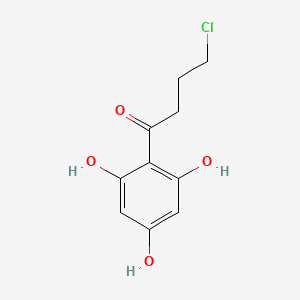
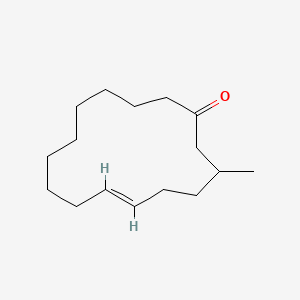
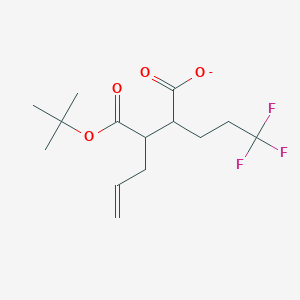
![3-[2-(Methylamino)ethyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176045.png)
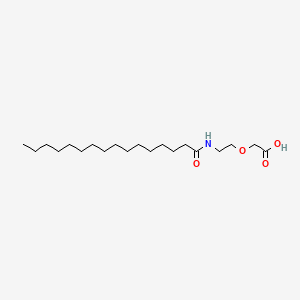
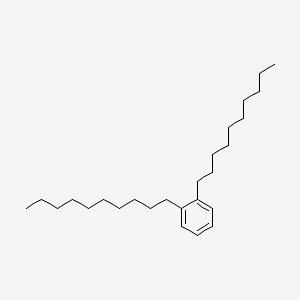
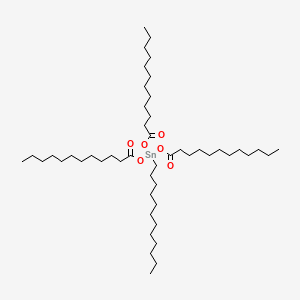
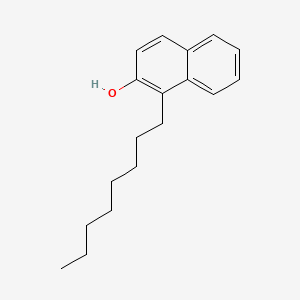
arsanium bromide](/img/structure/B15176074.png)
